molecular formula C12H8ClNO2 B14449244 1-Chloro-2-(4-nitrosophenoxy)benzene CAS No. 73143-93-8

1-Chloro-2-(4-nitrosophenoxy)benzene

Cat. No.: B14449244
CAS No.: 73143-93-8
M. Wt: 233.65 g/mol
InChI Key: XSOGUXFVZPOZKN-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-nitrophenoxy)benzene (CAS 56532-65-1) is a chlorinated aromatic compound featuring a nitro-substituted phenoxy group at the ortho position relative to the chlorine atom. Its molecular formula is C₁₂H₈ClNO₃, with a molecular weight of 249.65 g/mol. The compound is synthesized via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions . Challenges in synthesis include low yields during reduction steps (e.g., using Raney Ni, Fe/HCl, or SnCl₂) and sensitivity to reaction parameters such as solvent, base, and temperature .

Properties

CAS No.

73143-93-8

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

1-chloro-2-(4-nitrosophenoxy)benzene

InChI

InChI=1S/C12H8ClNO2/c13-11-3-1-2-4-12(11)16-10-7-5-9(14-15)6-8-10/h1-8H

InChI Key

XSOGUXFVZPOZKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(4-nitrosophenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-phenoxybenzene, followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron or tin in hydrochloric acid for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(4-nitrosophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

1-Chloro-2-(4-nitrosophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-nitrosophenoxy)benzene involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Nitro vs. Iodo vs. Ethoxybenzyl

The following table compares 1-chloro-2-(4-nitrophenoxy)benzene with analogs differing in substituent groups:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications Synthesis Highlights
1-Chloro-2-(4-nitrophenoxy)benzene C₁₂H₈ClNO₃ 249.65 Cl, 4-nitrophenoxy Synthetic intermediate Mild conditions, nitro retention
1-Chloro-2-(4-iodophenoxy)benzene C₁₂H₈ClIO 330.55 Cl, 4-iodophenoxy Pharmaceutical building block Halogen exchange reactions
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₆H₁₆ClIO 410.66 Cl, 4-ethoxybenzyl, I Drug discovery Multi-step coupling reactions
o,p'-DDT C₁₄H₉Cl₅ 354.49 Cl, trichloroethyl groups Pesticide (historical) Chloral-chlorobenzene condensation
Key Observations:
  • Nitro Group Reactivity: The nitro group in 1-chloro-2-(4-nitrophenoxy)benzene enhances its electrophilicity, making it suitable for further functionalization (e.g., reduction to amines) . In contrast, the iodo substituent in the analog (CAS 1017793-89-3) offers versatility in cross-coupling reactions for drug synthesis .
  • Molecular Weight Impact : Bulky substituents like the ethoxybenzyl group increase molecular weight (410.66 g/mol), affecting solubility and pharmacokinetics in drug candidates .
  • Applications : Nitro derivatives are intermediates, while iodo/ethoxybenzyl analogs are prioritized in pharmaceutical R&D due to their reactivity in Pd-catalyzed reactions .

Spectroscopic and Physical Properties

  • NMR Profiles : ¹³C and ¹⁹F NMR data for analogs like 1-chloro-2-(2-fluoropropyl)benzene () suggest that electron-withdrawing groups (e.g., nitro) deshield adjacent protons, aiding structural elucidation.
  • Thermal Stability : Nitro-substituted compounds generally exhibit lower thermal stability compared to halogenated analogs like o,p'-DDT, which persist in environmental matrices .

Environmental and Regulatory Considerations

  • Pesticide Derivatives : o,p'-DDT and its metabolite o,p'-DDE (CAS 53-19-0) are restricted due to bioaccumulation, whereas nitro/iodo analogs face fewer regulatory hurdles .
  • Toxicity : Nitroaromatics may exhibit cytotoxicity, as seen in 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene (LC₅₀: 10 µg/L in rat cells) .

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